molecular formula C23H23ClN2O5S B7710325 N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7710325
M. Wt: 475.0 g/mol
InChI Key: DHQPWDYZVLBGCD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, phenoxy, methoxy, and propan-2-ylsulfamoyl groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQPWDYZVLBGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:

    Formation of the phenoxyphenyl intermediate: Reacting 5-chloro-2-phenol with a suitable phenyl halide under basic conditions to form 5-chloro-2-phenoxyphenyl.

    Introduction of the methoxy group: Methoxylation of the intermediate using a methylating agent like dimethyl sulfate or methyl iodide.

    Sulfamoylation: Introducing the propan-2-ylsulfamoyl group through a reaction with isopropylamine and a sulfonyl chloride derivative.

    Formation of the benzamide: Coupling the intermediate with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent acylation to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide: Lacks the propan-2-ylsulfamoyl group.

    N-(5-chloro-2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide: Lacks the methoxy group.

    N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide: Contains a methylsulfamoyl group instead of propan-2-ylsulfamoyl.

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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